8-bromoisoquinolin-7-ol hydrobromide
Description
Overview of Isoquinoline (B145761) Alkaloids and Synthetic Analogs in Chemical Research
Isoquinoline alkaloids represent a large and diverse family of naturally occurring compounds, with over 2500 known members, predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. chemicalbook.com These compounds are biosynthetically derived from the amino acid tyrosine. americanelements.com The family of isoquinoline alkaloids is varied, encompassing simple isoquinolines, benzylisoquinolines, aporphines, and protoberberines, among others. chemicalbook.comchemicalbook.com
The profound pharmacological activities of isoquinoline alkaloids, such as the analgesic properties of morphine and the antimicrobial effects of berberine, have established them as crucial lead structures in drug discovery. researchgate.net This has, in turn, fueled a significant academic and industrial effort to develop synthetic analogs. The aim of this research is to replicate or enhance the biological activities of the natural products, improve their pharmacokinetic profiles, and explore new therapeutic applications. uni.lu The versatility of the isoquinoline scaffold allows for a wide range of chemical modifications, making it a privileged structure in medicinal chemistry. orgsyn.org
Historical Context of Isoquinoline Synthesis and Derivatization in Academic Pursuits
The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. americanelements.com Since then, the development of synthetic methods to construct the isoquinoline core has been a central theme in organic synthesis. Classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses, have been fundamental in accessing a variety of isoquinoline derivatives. orgsyn.org These methods, while historically significant, often come with limitations, such as the requirement for electron-rich aromatic precursors.
Over the years, academic research has focused on overcoming these limitations by developing more efficient and versatile synthetic routes. This includes the use of modern catalytic methods and the exploration of novel starting materials. The derivatization of the isoquinoline core, through the introduction of various functional groups, has been a key strategy to modulate the electronic properties and biological activities of these compounds, leading to a vast library of synthetic isoquinolines for further investigation.
Rationale for Research on Halogenated and Hydroxylated Isoquinolines
The introduction of halogen atoms and hydroxyl groups onto the isoquinoline scaffold is a widely employed strategy in medicinal chemistry to fine-tune the properties of the molecule. Halogens, such as bromine, can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the halogen atom is crucial and can lead to dramatic changes in pharmacological activity.
The combination of both halogen and hydroxyl substituents on an isoquinoline ring, as in the case of 8-bromoisoquinolin-7-ol (B2576703), presents an interesting case for academic study. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can lead to unique chemical and biological properties. While specific research on 8-bromoisoquinolin-7-ol is not widely available in public literature, the study of analogous compounds like 7-bromoquinolin-8-ol (B152725) provides insights into the potential reactivity and applications of such structures. researchgate.netnih.gov
Academic Research Landscape of Hydrobromide Salts in Organic Chemistry
In organic and medicinal chemistry, basic compounds are often converted into their salt forms to improve their handling, stability, and aqueous solubility. Hydrobromide salts are frequently utilized for this purpose. The formation of a hydrobromide salt involves the protonation of a basic nitrogen atom, such as the one in the isoquinoline ring, by hydrobromic acid.
The choice of the counter-ion can significantly impact the physicochemical properties of the resulting salt. Academic research in this area often focuses on understanding the relationship between the salt form and properties like melting point, solubility, and dissolution rate. For instance, studies on a series of salt forms of a single active pharmaceutical ingredient have shown that there is not always a simple correlation between the properties of the salt and the parent molecule.
Structure
3D Structure of Parent
Properties
CAS No. |
2613381-61-4 |
|---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
8-bromoisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H;1H |
InChI Key |
KDHFLFORRUDFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)O.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Bromoisoquinolin 7 Ol Hydrobromide
Retrosynthetic Analysis of the 8-Bromoisoquinolin-7-ol (B2576703) Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.
The primary disconnection points for 8-bromoisoquinolin-7-ol involve the carbon-bromine bond and the bonds forming the isoquinoline (B145761) ring system.
C-Br Bond Disconnection: The most straightforward retrosynthetic step is the disconnection of the C8-Br bond. This suggests that the target molecule can be synthesized from a precursor, isoquinolin-7-ol, via an electrophilic bromination reaction. This is a common strategy for introducing a halogen atom onto an aromatic ring.
Isoquinoline Ring Disconnection: A more fundamental disconnection involves breaking down the isoquinoline core. The Pomeranz-Fritsch reaction is a classical method for constructing the isoquinoline ring system from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.com This approach would involve forming the 8-bromo-7-hydroxyisoquinoline skeleton from appropriately substituted precursors. For instance, a potential route could start from 2-bromo-3-methoxybenzaldehyde, which upon reaction and subsequent demethylation, could yield the desired scaffold. A modified Pomeranz-Fritsch reaction has been successfully employed in the synthesis of 8-bromo-7-methoxyisoquinoline. researchgate.netsemanticscholar.org
Based on the retrosynthetic analysis, the key precursors for the synthesis of 8-bromoisoquinolin-7-ol are:
Isoquinolin-7-ol: This is the most direct precursor for the final bromination step. While not as common as other isoquinoline derivatives, methods for the synthesis of hydroxylated isoquinolines and quinolines have been reported, suggesting its accessibility through established synthetic routes. inventiveadventures.comresearchgate.net
Substituted Benzaldehydes and Amines (for Pomeranz-Fritsch Synthesis): If isoquinolin-7-ol is not readily available, the Pomeranz-Fritsch approach would require precursors such as 2-bromo-3-hydroxybenzaldehyde or a protected variant like 2-bromo-3-methoxybenzaldehyde, and 2,2-diethoxyethylamine.
The availability of these precursors is crucial for the feasibility of the chosen synthetic route. Isoquinolin-7-ol is the most direct precursor, making the direct bromination route often the more efficient choice if the starting material is obtainable.
Direct Synthesis Routes to 8-Bromoisoquinolin-7-ol Hydrobromide
The direct synthesis of this compound primarily revolves around the regioselective bromination of an isoquinolin-7-ol precursor. The final step would be the formation of the hydrobromide salt.
The introduction of a bromine atom at the C-8 position of isoquinolin-7-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the C-7 position is an activating group and directs electrophiles to the ortho and para positions. In the case of isoquinolin-7-ol, the positions ortho to the hydroxyl group are C-6 and C-8. Electrophilic substitution on the isoquinoline ring itself generally favors the 5 and 8 positions. youtube.comquimicaorganica.orgyoutube.com The strong activating effect of the hydroxyl group at C-7 makes the adjacent C-8 position a prime target for bromination.
Achieving regioselectivity is paramount to avoid the formation of unwanted isomers, such as 6-bromoisoquinolin-7-ol. The choice of brominating agent and reaction conditions plays a critical role in directing the bromine atom to the desired C-8 position. The hydroxyl group's directing effect is a powerful tool in achieving this regioselectivity. Studies on similar systems, such as the regioselective bromination of 6-hydroxytetrahydroisoquinolines, have demonstrated that high regioselectivity can be achieved. Current time information in Pasuruan, ID.latrobe.edu.auresearchgate.net
Various brominating agents can be employed for the electrophilic bromination of activated aromatic rings. The selection of the agent and the reaction conditions can significantly influence the yield and regioselectivity of the reaction.
| Brominating Agent | Typical Reaction Conditions | Remarks |
| **Molecular Bromine (Br₂) ** | Can be used with or without a Lewis acid catalyst in a suitable solvent like acetic acid or a chlorinated solvent. | A common and effective brominating agent. The reaction conditions can be tuned to control the degree of bromination. |
| N-Bromosuccinimide (NBS) | Often used in polar solvents like acetonitrile or dimethylformamide. Can be used with a catalyst or under free-radical conditions, though for aromatic bromination, polar conditions are favored. | A milder and more selective brominating agent compared to molecular bromine, which can help in preventing over-bromination. mdpi.com |
The reaction temperature is another critical parameter. Lower temperatures generally favor higher regioselectivity by minimizing side reactions. Following the bromination, the formation of the hydrobromide salt is typically achieved by treating the 8-bromoisoquinolin-7-ol with hydrobromic acid in a suitable solvent, leading to the precipitation of the desired salt.
Hydroxylation of 8-Bromoisoquinoline Derivatives
A common and effective strategy for obtaining the 7-hydroxyl group on the 8-bromoisoquinoline scaffold is through the demethylation of a methoxy precursor, namely 8-bromo-7-methoxyisoquinoline. Direct hydroxylation of the isoquinoline ring is often difficult to control and can lead to a mixture of products. Therefore, installing a methoxy group during the primary synthesis of the ring structure, which can later be converted to a hydroxyl group, is a more regioselective approach.
The cleavage of the methyl ether in 8-bromo-7-methoxyisoquinoline is typically achieved using strong acids or Lewis acids. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are effective for this transformation. The reaction mechanism involves the protonation of the ether oxygen by the acid, followed by a nucleophilic attack by the bromide ion on the methyl group, leading to the formation of the desired phenol (B47542) (8-bromoisoquinolin-7-ol) and a methyl bromide byproduct. This demethylation step is often the final key transformation before the formation of the salt.
Formation of the Hydrobromide Salt
The final step in the synthesis is the formation of the hydrobromide salt of 8-bromoisoquinolin-7-ol. This is achieved through a straightforward acid-base reaction.
Being an analog of pyridine (B92270), the isoquinoline nucleus contains a basic nitrogen atom (pKa of 5.14) that can readily accept a proton from an acid. wikipedia.org The formation of this compound involves the reaction of the basic nitrogen atom of the isoquinoline ring with a strong acid, hydrobromic acid (HBr).
In this Brønsted-Lowry acid-base reaction, the nitrogen atom acts as a proton acceptor (a base), while HBr acts as a proton donor (an acid). youtube.comlibretexts.org The lone pair of electrons on the nitrogen atom forms a new covalent bond with the proton from HBr. This results in the formation of a positively charged isoquinolinium cation and a bromide anion, which are held together by ionic attraction to form the salt. nagwa.comstudy.com This reaction is typically quantitative and proceeds readily upon mixing the base with the acid.
Once the acid-base reaction is complete, the resulting hydrobromide salt must be isolated from the reaction mixture in a pure, crystalline form. The choice of crystallization technique is crucial for obtaining a high-quality product.
A common method is to dissolve the crude salt in a suitable solvent or solvent mixture, often with gentle heating, and then allow the solution to cool slowly. mdpi.com The solubility of the salt is typically lower at reduced temperatures, causing it to precipitate out of the solution as crystals. The selection of the solvent system is critical; an ideal solvent will dissolve the salt at higher temperatures but not at lower temperatures, while impurities remain soluble at all temperatures. Common solvents for the crystallization of organic salts include alcohols (like ethanol), water, or mixtures such as acetone/water. mdpi.com
Another technique is solvent evaporation, where the salt solution is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration of the salt until it surpasses its solubility limit and begins to crystallize. nih.gov For salts that are resistant to crystallization, techniques like adding an anti-solvent (a solvent in which the salt is insoluble) can be used to induce precipitation.
After crystallization, the solid product is isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent. mdpi.com The purity and structure of the final product are then confirmed using analytical methods such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and X-ray powder diffraction (PXRD). nih.gov
Multi-Step Convergent and Divergent Synthetic Approaches
Several classic named reactions are employed to construct the isoquinoline ring system from simpler, more readily available starting materials. thieme-connect.denih.gov These methods are fundamental to accessing the required bicyclic scaffold.
Pomeranz-Fritsch Reaction: This is a highly effective method for preparing isoquinolines. It involves the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium. wikipedia.org A modification of this reaction is particularly relevant for the synthesis of 8-bromo-7-methoxyisoquinoline, a key precursor to the target compound. semanticscholar.orgresearchgate.net This approach starts with a substituted benzaldehyde, such as 2-bromo-3-methoxybenzaldehyde, which already contains the required bromine and methoxy functionalities at the correct positions on the benzene (B151609) ring. semanticscholar.org
Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. wikipedia.orgpharmaguideline.com A Lewis acid, such as phosphoryl chloride, is used to facilitate the ring-closing step, which initially forms a 3,4-dihydroisoquinoline. This intermediate must then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline ring. pharmaguideline.com
Pictet-Spengler Reaction: This method involves the reaction of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. thieme-connect.depharmaguideline.com Similar to the Bischler-Napieralski reaction, this product requires a subsequent oxidation/aromatization step to yield the final isoquinoline.
| Synthetic Method | Key Precursors | Intermediate Product |
| Pomeranz-Fritsch Reaction | Benzaldehyde, Aminoacetoaldehyde acetal | Isoquinoline |
| Bischler-Napieralski Reaction | Acylated β-phenylethylamine | 3,4-Dihydroisoquinoline |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |
The precise placement of the bromine atom at the C-8 position and the hydroxyl group at the C-7 position is a critical challenge in the synthesis. The regioselectivity of these substitutions is highly dependent on the chosen synthetic route.
One of the most efficient strategies is to begin with a precursor that already contains the desired substitution pattern. For instance, using 2-bromo-3-methoxybenzaldehyde in a Pomeranz-Fritsch reaction directly incorporates the bromine at the future C-8 position and a methoxy group (a precursor to the hydroxyl group) at the C-7 position of the isoquinoline ring. semanticscholar.org
Green Chemistry Approaches in this compound Synthesis
The synthesis of complex heterocyclic molecules like this compound traditionally involves multi-step processes that may utilize stoichiometric reagents, harsh conditions, and hazardous organic solvents. In alignment with the principles of green chemistry, modern synthetic strategies aim to mitigate these environmental and economic drawbacks. The focus has shifted towards developing methodologies that are more sustainable, efficient, and safer. This includes the adoption of solvent-free reaction conditions, the use of catalytic systems over stoichiometric ones, and the critical evaluation of synthetic routes through metrics like atom economy and the Environmental Factor (E-factor). While methodologies dedicated specifically to this compound are not extensively detailed in the context of green chemistry, principles applied to the broader isoquinoline family offer a clear pathway for sustainable synthesis.
Solvent-Free Reactions
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions minimize waste and can lead to improved reaction rates, higher yields, and easier product purification.
Research into the synthesis of related heterocyclic structures demonstrates the viability of this approach. For instance, a green, solvent-free method has been developed for synthesizing quinoline (B57606) derivatives using caesium iodide as a catalyst under thermal conditions. researchgate.net This method offers advantages such as high yields, short reaction times, and a simple work-up procedure. researchgate.net Similarly, new isoquinazoline derivatives have been synthesized in excellent yields through three-component reactions under solvent-free conditions at room temperature. tandfonline.com This procedure highlights the benefits of avoiding toxic solvents, resulting in short reaction times and easy product separation. tandfonline.com
These examples, while not producing this compound directly, establish a strong precedent for applying solvent-free conditions to the synthesis of the isoquinoline core. A hypothetical solvent-free approach for a key step in the synthesis of the target compound could involve the condensation of substituted benzaldehydes and aminoacetaldehyde acetals, analogous to the Pomeranz-Fritsch reaction, but conducted by grinding the reactants together, possibly with a solid catalyst, thereby eliminating the need for a strong acid solvent. quimicaorganica.org
Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis for Heterocycles
| Feature | Conventional Solvent-Based Method | Solvent-Free Method |
|---|---|---|
| Reaction Medium | Volatile Organic Solvents (e.g., Toluene, Dichloromethane) | None, or minimal grinding liquid |
| Energy Input | Often requires heating to reflux | Thermal or mechanochemical (grinding) |
| Work-up | Liquid-liquid extraction, column chromatography | Direct isolation, recrystallization |
| Waste Generation | Significant solvent waste | Minimal to none |
| Potential Application | Friedländer Annulation for Quinolines | Solid-state synthesis of isoquinoline core |
Catalytic Methods
Catalytic reactions are inherently more sustainable than those using stoichiometric reagents because a small amount of catalyst can facilitate a large number of transformations, reducing waste significantly. Transition-metal catalysis, in particular, has revolutionized the synthesis of isoquinolines.
Various catalytic systems have been developed for constructing the isoquinoline scaffold:
Palladium Catalysis: Palladium catalysts are widely used for coupling reactions that form the isoquinoline ring. For example, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org
Copper Catalysis: Copper catalysts offer a more economical alternative to palladium. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces densely functionalized isoquinolines. organic-chemistry.org
Rhodium and Ruthenium Catalysis: Rhodium(III) and Ruthenium(II) catalysts enable C-H activation and functionalization, allowing for the construction of the isoquinoline ring from simpler, more readily available starting materials without the need for pre-functionalized substrates like organohalides. organic-chemistry.org
For the specific synthesis of 8-bromoisoquinolin-7-ol, catalytic methods are also crucial for the bromination step. Direct bromination of the isoquinoline system can be achieved using catalysts such as strong acids (H₂SO₄) or various Lewis acids (e.g., AlX₃, FeX₃). google.com These catalytic approaches avoid the need for elemental bromine in excess and can offer improved regioselectivity. google.com The development of recyclable and heterogeneous catalysts represents a further step towards a fully sustainable process. nih.gov
Table 2: Overview of Catalytic Methods in Isoquinoline Synthesis
| Catalyst Type | Precursors | Key Transformation | Advantages |
|---|---|---|---|
| Palladium(0)/Copper(I) | o-Iodobenzaldehyde imines, alkynes | Coupling and Cyclization | High yields, short reaction times. organic-chemistry.org |
| Copper(I) | 2-Bromoaryl ketones, alkynes | Tandem Annulation | Use of a less expensive metal. organic-chemistry.org |
| Rhodium(III) | Aryl ketoximes, alkynes | C-H Activation/Annulation | Avoids pre-functionalization of substrates. organic-chemistry.org |
| Lewis Acids (e.g., AlCl₃) | Isoquinoline, Brominating Agent | Electrophilic Bromination | Catalyzes selective halogenation of the benzenoid ring. researchgate.net |
Atom Economy and E-Factor Considerations
To quantitatively assess the "greenness" of a synthetic route, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. chembam.com
Atom Economy calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
E-Factor is defined as the ratio of the mass of total waste generated to the mass of the desired product. A lower E-factor signifies a greener process. chembam.com E-Factor = Total Mass of Waste / Mass of Product
Classical named reactions for isoquinoline synthesis, such as the Bischler-Napieralski synthesis, often have poor atom economy. quimicaorganica.org This reaction involves the cyclization of a phenethylamine-derived amide using a strong dehydrating agent (like P₂O₅ or POCl₃), which is consumed in stoichiometric amounts and generates significant inorganic waste. In contrast, modern catalytic addition or cycloaddition reactions have inherently high, often 100%, atom economy because all reactant atoms are incorporated into the final product. scranton.eduacs.org
Consider a comparison between a classical route and a modern catalytic cycloaddition for forming the isoquinoline core:
Table 3: Hypothetical Green Metrics Comparison for Isoquinoline Core Synthesis
| Metric | Classical Route (e.g., Bischler-Napieralski) | Modern Catalytic Cycloaddition |
|---|---|---|
| Reaction Type | Condensation/Elimination | Addition/Cycloaddition |
| Reagents | Substrate, Acylating Agent, Stoichiometric Dehydrating Agent | Substrates, Catalyst |
| Byproducts | Water, Spent Dehydrating Agent (e.g., H₃PO₄) | None (in an ideal reaction) |
| Theoretical Atom Economy | Low (<50%) | High (approaching 100%) |
| Typical E-Factor | High (>10) | Low (<1) |
By prioritizing synthetic routes with high atom economy and low E-factors, chemists can design more sustainable pathways to this compound. This involves selecting reactions like additions and cycloadditions and utilizing catalytic systems instead of stoichiometric reagents, thereby minimizing waste at the molecular level. acs.orgresearchgate.net
Reactivity and Mechanistic Studies of 8 Bromoisoquinolin 7 Ol Hydrobromide
Electrophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Core
Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom.
The regiochemical outcome of EAS reactions on the 8-bromoisoquinolin-7-ol (B2576703) core is governed by the directing effects of the existing substituents.
Hydroxyl Group (-OH): The hydroxyl group at the C7 position is a powerful activating group and is ortho, para-directing. Due to its strong electron-donating resonance effect, it significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It will direct incoming electrophiles primarily to the positions ortho to it (C6 and C8) and para (no para position available within the same ring).
Bromo Group (-Br): The bromine atom at the C8 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of its electron-donating resonance effect. It directs incoming electrophiles to the C7 position (already substituted) and the C1 position of the isoquinoline ring system.
Combined Effects: The directing effects of the hydroxyl and bromo groups are synergistic in some respects and conflicting in others. The C6 position is activated by the ortho-directing hydroxyl group. The C5 position is also a potential site for substitution. Theoretical studies on the related 8-hydroxyquinoline (B1678124) molecule have shown that the distribution of electron density (HOMO) can predict the most likely sites for electrophilic attack. tubitak.gov.tr In the case of 8-bromoisoquinolin-7-ol, the powerful activating effect of the C7-hydroxyl group would likely dominate, favoring substitution at the C6 position.
The presence of the hydrobromide salt has a profound impact on the reactivity of the isoquinoline core. The nitrogen atom of the isoquinoline ring is basic and will be protonated to form an isoquinolinium cation.
This protonation has a strong deactivating effect on the entire ring system for electrophilic aromatic substitution. The positive charge on the nitrogen atom withdraws electron density from both the pyridine (B92270) and benzene rings, making them significantly less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Therefore, EAS reactions on 8-bromoisoquinolin-7-ol hydrobromide would require harsh reaction conditions, and the yields are expected to be lower compared to the free base form. For any reaction to proceed, it would likely require conditions that favor the deprotonated, free base form of the molecule.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C8 position is a key handle for introducing molecular diversity through nucleophilic substitution reactions, particularly via transition-metal-catalyzed cross-coupling reactions. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond at the site of the C-Br bond.
The C(sp²)-Br bond in 8-bromoisoquinolin-7-ol is amenable to a variety of palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures from readily available precursors. nih.govnih.govmdpi.com
A study on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a Sonogashira cross-coupling reaction provides significant insight into the potential reactivity of the 8-bromo position. tubitak.gov.tr The study revealed that site-selective alkynylation occurred exclusively at the C8 position over the C6 position. This selectivity is attributed to the ortho-directing effect of the nitrogen atom's lone pair (or NH group in the dihydroquinolinone), which facilitates the oxidative addition of the palladium catalyst to the adjacent C8-Br bond. tubitak.gov.tr This suggests that 8-bromoisoquinolin-7-ol would also exhibit high reactivity at the C8 position in similar cross-coupling reactions.
Table 1: Representative Conditions for Sonogashira Coupling of a Dibromo-Quinolinone Derivative
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Product (Yield %) |
| 1 | Phenylacetylene | Pd/C (5) | PPh₃ (10) | CuI (5) | Et₃N | DMF | 8-alkynyl derivative (89%) |
| 2 | 3-Butyn-1-ol | Pd/C (5) | PPh₃ (10) | CuI (5) | Et₃N | DMF | 8-alkynyl derivative (85%) |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | - | CuI (5) | Et₃N | DMF | 6,8-dialkynyl derivative (78%) |
Data adapted from a study on 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. tubitak.gov.tr
The success of cross-coupling reactions hinges on the choice of catalyst and ligands. The catalytic system, typically a palladium(0) species, is generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. youtube.comlibretexts.org
Catalysts: For Sonogashira reactions, a combination of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) is classic. wikipedia.orglibretexts.org The study on dibromo-dihydroquinolinones demonstrated that a heterogeneous Pd/C catalyst could effectively promote mono-alkynylation at C8, while a homogeneous catalyst like PdCl₂(PPh₃)₂ led to double substitution. tubitak.gov.tr This highlights how the choice of catalyst can control selectivity. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ and phosphine (B1218219) ligands are common. wikipedia.orgorganic-chemistry.org Heck reactions also utilize similar palladium catalysts. mdpi.comorganic-chemistry.org
Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or bulkier, more electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃), are crucial. They stabilize the palladium center, influence its reactivity, and facilitate the elementary steps of the catalytic cycle. libretexts.orglibretexts.org The choice of ligand can affect reaction rates, catalyst stability, and the scope of compatible functional groups. For instance, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for various cross-coupling reactions, often providing higher stability and activity. libretexts.org
The mechanisms of these palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle consisting of three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (8-bromoisoquinolin-7-ol), inserting into the carbon-bromine bond. This forms a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org
Transmetalation (for Suzuki, Stille, Kumada): In the Suzuki reaction, the organoboron compound (e.g., a boronic acid) exchanges its organic group with the bromide on the Pd(II) complex. libretexts.orgwikipedia.org This step requires activation by a base. In the Stille reaction, an organotin reagent is used, while the Kumada reaction uses an organomagnesium reagent (Grignard).
Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-carbon bond. organic-chemistry.orglibretexts.org
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org For the Heck reaction, this step is preceded by a β-hydride elimination to form the final alkene product. libretexts.org
Direct Nucleophilic Aromatic Substitution
The bromine atom at the C-8 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is influenced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline core, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process.
Various nucleophiles have been successfully employed to displace the bromide. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are effective methods for introducing new carbon-carbon and carbon-nitrogen bonds at this position. While specific examples for 8-bromoisoquinolin-7-ol are not extensively detailed in publicly available literature, the general reactivity of bromo-substituted isoquinolines suggests that a range of nucleophiles, including boronic acids, amines, and alkoxides, could be utilized under appropriate catalytic conditions. The presence of the hydroxyl group at the adjacent C-7 position may exert electronic and steric effects on the reaction, potentially influencing the reaction rate and yield.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C-7 position is a key site for functionalization, allowing for a variety of chemical transformations.
Alkylation and Acylation Reactions
The hydroxyl group of 8-bromoisoquinolin-7-ol can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Alkylation: Common alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) can be used in the presence of a base like sodium hydride or potassium carbonate. The choice of base and solvent is crucial to optimize the reaction conditions and prevent side reactions.
Acylation: Acylation can be achieved using acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. These reactions are generally efficient and provide a straightforward method for protecting the hydroxyl group or introducing new functional moieties.
Oxidation and Reduction Pathways
The phenolic hydroxyl group can be a site for oxidative reactions. Depending on the oxidant used, various products can be obtained. Strong oxidizing agents may lead to the degradation of the aromatic ring system. Milder oxidants could potentially lead to the formation of quinone-like structures, although such reactivity for this specific molecule is not well-documented.
Reduction of the hydroxyl group is not a typical transformation for phenols under standard conditions. However, the isoquinoline ring system itself can be susceptible to reduction. Catalytic hydrogenation, for example, can reduce the nitrogen-containing ring to a tetrahydroisoquinoline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent and regioselectivity of the reduction.
Acid-Base Properties and Protonation Equilibria in Solution
The presence of both a phenolic hydroxyl group and a basic isoquinoline nitrogen atom imparts interesting acid-base properties to the molecule.
pKa Determination and Environmental Influences
The acidity of the phenolic hydroxyl group (pKa) and the basicity of the isoquinoline nitrogen (pKb) are key parameters governing the molecule's behavior in solution. The pKa of the hydroxyl group is expected to be in the typical range for phenols, around 9-10, but is influenced by the electronic effects of the bromine atom and the isoquinoline ring. The electron-withdrawing nature of the bromine atom and the ring nitrogen would likely decrease the pKa, making the hydroxyl group slightly more acidic than phenol (B47542) itself.
Environmental factors such as the solvent polarity and the ionic strength of the solution can significantly influence the pKa value. In polar protic solvents, hydrogen bonding can stabilize the phenoxide anion, further lowering the pKa.
Impact of Salt Form on Reactivity and Stability
The compound is supplied as a hydrobromide salt, meaning the isoquinoline nitrogen is protonated. This has several implications for its reactivity and stability.
The protonation of the nitrogen atom significantly reduces its nucleophilicity and basicity. This can be advantageous in reactions where the hydroxyl group is the desired site of reaction, as it prevents the nitrogen from competing as a nucleophile.
Theoretical and Computational Investigations of 8 Bromoisoquinolin 7 Ol Hydrobromide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govnih.gov These methods have been widely applied to study quinoline (B57606) and isoquinoline (B145761) derivatives, providing reliable predictions of their behavior. researchgate.netnih.govresearchgate.net For 8-bromoisoquinolin-7-ol (B2576703) hydrobromide, these calculations can reveal details about its electron distribution, molecular orbitals, and reactivity.
The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. biomedres.usirjweb.com A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. irjweb.com
In isoquinoline derivatives, the HOMO is typically a π-orbital distributed over the bicyclic ring system, acting as an electron donor. The LUMO is usually a π*-orbital, serving as an electron acceptor. nih.gov The introduction of substituents, such as a bromine atom and a hydroxyl group, significantly influences the energies of these frontier orbitals. The bromine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. The hydroxyl group, on the other hand, can act as an electron-donating group, which would raise the HOMO energy and potentially narrow the HOMO-LUMO gap.
Computational studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the HOMO-LUMO gap is a key indicator of their reactivity. scirp.org For instance, DFT calculations on isoquinoline itself show a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org For isoquinoline derivatives functionalized for specific applications, this gap can be tuned. For example, in a series of isoquinoline-based chromophores, the calculated HOMO-LUMO gaps ranged from 3.079 eV to 3.977 eV. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Isoquinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| MPBIR (Isoquinoline Derivative) | -5.762 | -1.938 | 3.824 | nih.gov |
| MPBID4 (Isoquinoline Derivative) | -6.225 | -3.146 | 3.079 | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. sci-hub.se The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For 8-bromoisoquinolin-7-ol hydrobromide, the MEP map would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions near the bromine atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. In the hydrobromide salt, the protonated nitrogen atom would be a significant site of positive potential. Studies on similar molecules, such as 8-hydroxyquinoline-5-sulfonic acid, have shown that the electropositive potential is concentrated around the hydrogen atom bonded to the nitrogen, while negative potentials are found on the oxygen atoms and the phenyl rings. sci-hub.se
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For isoquinoline and its derivatives, the absorption bands in the UV-visible region are typically due to π→π* and n→π* transitions. The introduction of substituents like bromine and hydroxyl groups can cause a shift in the absorption maxima (λmax). For instance, TD-DFT calculations on isoquinoline derivatives have shown λmax values ranging from 319 nm to over 400 nm depending on the functionalization. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, providing a theoretical infrared (IR) spectrum. These calculated spectra can aid in the assignment of experimental IR bands to specific vibrational modes. For 8-hydroxyquinoline, DFT calculations have successfully reproduced the experimental IR spectrum, with characteristic bands for O-H stretching, C-O stretching, and aromatic C-C stretching being identified. researchgate.net For this compound, one would expect to see characteristic peaks for the O-H stretch, N-H stretch (due to protonation), C-Br stretch, and various aromatic ring vibrations. For example, in 8-hydroxyquinoline, the C-O stretching vibrations have been calculated to be around 1510, 1188, 1078, and 1014 cm⁻¹. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | 3672 | researchgate.net |
| C-C Aromatic Stretch | 1605, 1573, 1568, 1425, 1400, 1353, 1256, 1201, 1021 | researchgate.net |
| C-O Stretch | 1510, 1188, 1078, 1014 | researchgate.net |
NMR Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, theoretical ¹H and ¹³C NMR spectra can be generated. uncw.edu These calculations are sensitive to the molecular geometry and electronic environment, making them a useful tool for conformational analysis and structural elucidation. For substituted quinolines, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. uncw.edu
Reactivity indices derived from DFT provide a quantitative measure of the reactivity of different sites within a molecule. nih.gov
Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org It helps to identify the most electrophilic and nucleophilic sites in a molecule. The condensed Fukui function condenses this information onto individual atoms. For an electrophilic attack (addition of an electron), the site with the largest value of f⁺(r) is the most reactive, while for a nucleophilic attack (removal of an electron), the site with the largest f⁻(r) is the most susceptible. nih.gov Studies on quinoline derivatives have utilized Fukui functions to pinpoint reactive sites. researchgate.net
Electrophilicity Index (ω): The electrophilicity index is a global reactivity descriptor that measures the ability of a molecule to accept electrons. It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. irjweb.com For halogenated quinoline derivatives, DFT calculations have shown that the introduction of halogens can significantly increase the electrophilicity of the molecule. nih.gov
| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |
|---|---|---|---|
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | 2.2435 | - | irjweb.com |
| Iodine-substituted R1 (Halogenated Compound) | - | 5.36 | nih.gov |
| Iodine-substituted R4 (Halogenated Compound) | - | 5.83 | nih.gov |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules interact with each other are crucial for understanding their properties in the solid state and in solution.
Hydrogen bonding is a key intermolecular interaction that plays a significant role in determining the crystal packing of molecules and their behavior in solution. nih.gov In this compound, several hydrogen bonding motifs are possible. The hydroxyl group can act as a hydrogen bond donor, and the oxygen atom can act as an acceptor. In the hydrobromide salt, the protonated nitrogen of the isoquinoline ring is a strong hydrogen bond donor.
Crystal structure analyses of related compounds, such as 7-bromoquinolin-8-ol (B152725), have revealed the presence of both intramolecular and intermolecular hydrogen bonds. nih.gov In the solid state, intermolecular O-H···N hydrogen bonds often lead to the formation of hydrogen-bonded dimers. nih.gov In proton-transfer compounds involving substituted quinolines, extensive hydrogen-bonding networks are commonly observed, often forming one-dimensional chains. nih.gov In solution, the hydrogen bonding interactions with solvent molecules will also influence the conformation and properties of the compound. nih.gov The bromide anion in the hydrobromide salt can also participate in hydrogen bonding as an acceptor.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govwikipedia.org This interaction, driven by a region of positive electrostatic potential on the halogen atom known as the σ-hole, plays a significant role in crystal engineering, drug design, and material science. wikipedia.orgnih.gov
In the context of this compound, the bromine atom attached to the isoquinoline core would be the primary halogen bond donor. Computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are typically employed to characterize these interactions. nih.gov Analysis would involve calculating interaction energies, geometric parameters (bond lengths and angles), and visualizing the σ-hole to predict the strength and directionality of potential halogen bonds. While general principles of halogen bonding are understood, specific data for this compound, such as interaction energies with various halogen bond acceptors, are not available in the current literature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the energetic landscape of chemical reactions, providing a detailed understanding of how reactants transform into products. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations.
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Characterizing the geometry and energy of the transition state is fundamental to understanding reaction kinetics. Computational methods allow for the precise location of transition state structures and the calculation of their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. Without specific reactions involving this compound being studied computationally, no data on its transition states can be presented.
Following the identification of a transition state, a reaction coordinate analysis (also known as an intrinsic reaction coordinate, IRC, calculation) can be performed. This traces the minimum energy path connecting the reactants, transition state, and products, providing a detailed view of the geometric and energetic changes that occur throughout the reaction. This analysis would be essential for visualizing the mechanistic steps of any reaction involving this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, solvation, and interactions with other molecules in a system. For this compound, MD simulations could be used to understand its behavior in solution, such as its aggregation tendencies or its interactions with biological macromolecules. However, no such simulation studies have been published for this specific compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 8 Bromoisoquinolin 7 Ol Hydrobromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. omicsonline.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons, complex structures often result in overlapping signals that are difficult to interpret. omicsonline.org Multi-dimensional NMR experiments resolve this by spreading the signals across two or more frequency axes, revealing correlations between different nuclei. For 8-bromoisoquinolin-7-ol (B2576703) hydrobromide, a suite of 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to understand the molecule's connectivity.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of 8-bromoisoquinolin-7-ol hydrobromide would reveal correlations between neighboring protons on the isoquinoline (B145761) ring system, helping to trace the carbon framework.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations from the hydroxyl proton to adjacent carbons and from the aromatic protons to various carbons across the isoquinoline core.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the through-space proximity of different parts of the molecule. For example, NOESY could reveal interactions between protons on the two different rings of the isoquinoline system. The biological activity of related compounds, such as menaquinone-7, is known to be dependent on their isomeric form, highlighting the importance of such detailed spatial analysis. researchgate.net
A hypothetical summary of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| H1 | H3 | C1 | C3, C4a, C8a | H8 |
| H3 | H1, H4 | C3 | C1, C4, C4a | H4 |
| H4 | H3 | C4 | C3, C5, C4a | H3, H5 |
| H5 | H6 | C5 | C4, C6, C7, C8a | H4, H6 |
| H6 | H5 | C6 | C5, C7, C8 | H5 |
| OH-7 | - | - | C6, C7, C8 | H6, H8 |
| H8 | - | C8 | C6, C7, C8a, C1 | H1, OH-7 |
Note: The numbering is based on the standard isoquinoline scaffold. This table is illustrative and actual chemical shifts and correlations would need to be determined experimentally.
While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. mdpi.com This is particularly important for characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.
Solid-state NMR spectra are influenced by interactions that are averaged out in solution, such as dipolar interactions and chemical shift anisotropy. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to improve spectral resolution. By comparing the ssNMR spectra of different batches of this compound, one could identify the presence of different polymorphs or amorphous content. mdpi.com This is crucial as different solid forms can affect a compound's stability and dissolution properties.
Single-Crystal X-ray Diffraction Studies
For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), determining the absolute configuration is critical. Single-crystal X-ray diffraction is the most reliable method for this task. rigaku.com In the case of this compound, if chiral centers were present, anomalous dispersion effects, particularly from the heavy bromine atom, would be used to unambiguously determine the R or S configuration of each stereocenter.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net For this compound, the hydroxyl group and the isoquinoline nitrogen are expected to be key players in forming hydrogen bonds, likely involving the bromide counter-ion. The bromine atom itself could participate in halogen bonding, and the aromatic rings could engage in π–π stacking interactions. Understanding this supramolecular assembly is essential as it dictates the material's bulk properties. researchgate.net
A hypothetical table of crystallographic data for this compound is provided below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₇Br₂NO |
| Formula Weight | 304.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 988.4 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | O-H···Br⁻, N⁺-H···Br⁻ |
| π-π Stacking Distance (Å) | 3.6 |
Note: This data is illustrative and represents typical values for such a compound.
Crystal engineering allows for the design of multi-component crystalline solids, known as co-crystals or salt co-crystals, to modify the physicochemical properties of a substance. nih.gov Co-crystals are formed between a target molecule and a co-former through non-covalent interactions. Research in this area could explore the formation of co-crystals of this compound with other molecules, such as pharmaceutically acceptable acids or amides. nih.govnih.gov The goal would be to create new solid forms with potentially improved properties. Single-crystal X-ray diffraction would be the primary tool to confirm the formation of a co-crystal and to characterize the new hydrogen bonding networks and supramolecular synthons that define its structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Reaction Monitoring
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. In the analysis of this compound, HRMS is crucial for confirming the molecular formula and elucidating the structure of its fragments.
When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk For 8-bromoisoquinolin-7-ol, this molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). youtube.com This results in two peaks of similar intensity for the molecular ion, separated by two mass units (M+ and M+2). youtube.com
The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification. For aromatic compounds like 8-bromoisoquinolin-7-ol, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org
Expected Fragmentation Pathways:
The fragmentation of 8-bromoisoquinolin-7-ol would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for related structures like phenols and isoquinoline alkaloids can be used to predict the behavior of this specific compound. libretexts.orgnih.govresearchgate.net
Loss of HBr: In the hydrobromide salt, the initial event in some ionization techniques might be the neutral loss of hydrogen bromide.
Loss of CO: Phenolic compounds often exhibit a characteristic loss of a neutral carbon monoxide (CO) molecule (M-28). libretexts.org
Loss of Br•: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical, leading to a significant fragment ion.
Retro-Diels-Alder (RDA) Reaction: Isoquinoline and its derivatives can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds is the elimination of a neutral hydrogen cyanide molecule.
Reaction Monitoring:
HRMS is also an invaluable tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, HRMS can be used to:
Track the consumption of reactants.
Identify the formation of the desired product.
Detect and identify any reaction intermediates or byproducts.
This allows for precise optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.
Predicted HRMS Fragmentation Data for 8-Bromoisoquinolin-7-ol:
| Fragment Ion | Proposed Structure | Predicted m/z (for ⁷⁹Br isotope) | Fragmentation Pathway |
| [C₉H₆BrNO]⁺ | Molecular Ion | 222.96 | Intact Molecule |
| [C₉H₆NO]⁺ | Loss of Br• | 144.04 | C-Br bond cleavage |
| [C₈H₅NO]⁺ | Loss of H and Br• | 143.04 | H and Br radical loss |
| [C₈H₆N]⁺ | Loss of Br and CO | 116.05 | C-Br cleavage and loss of CO |
| [C₇H₅]⁺ | Loss of Br, CO, and HCN | 89.04 | Ring fragmentation |
This table presents predicted data based on established fragmentation principles for analogous compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These techniques are complementary and provide a detailed picture of the functional groups present and the molecular environment.
Functional Group Analysis:
The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups. irphouse.comnih.gov
O-H Stretch: The hydroxyl group (-OH) gives rise to a prominent stretching vibration. In the solid state, extensive hydrogen bonding is expected, which would cause this band to be broad and shifted to a lower frequency, typically in the range of 3200-3500 cm⁻¹. orgchemboulder.comlibretexts.org
N-H Stretch: As a hydrobromide salt, the nitrogen atom in the isoquinoline ring is protonated, forming an N-H bond. This would result in a broad absorption in the region of 2500-3000 cm⁻¹, often overlapping with C-H stretching bands. The protonation of the isoquinoline nitrogen can also influence the ring's vibrational modes. rsc.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. orgchemboulder.com
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the isoquinoline ring system are expected in the 1400-1650 cm⁻¹ region. libretexts.orgirphouse.com
C-O Stretch: The stretching vibration of the phenolic C-O bond is anticipated to appear in the 1200-1300 cm⁻¹ range. researchgate.net
C-Br Stretch: The C-Br stretching vibration would be found in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.
Hydrogen Bonding Insights:
Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups, particularly the O-H and N-H stretches. researchgate.netresearchgate.net The strength of the hydrogen bond is inversely proportional to the stretching frequency; a stronger bond leads to a weaker (more flexible) covalent bond and thus a lower vibrational frequency. youtube.com
In the solid-state structure of this compound, both intermolecular and intramolecular hydrogen bonds are possible. The bromide anion can act as a hydrogen bond acceptor for the phenolic O-H and the protonated isoquinolinium N-H group. The broadening and shifting of these stretching bands in the IR spectrum provide direct evidence of hydrogen bonding. youtube.com Comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent) can help to distinguish between inter- and intramolecular hydrogen bonding.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Appearance (IR) | Expected Appearance (Raman) |
| O-H Stretch | Phenolic -OH | 3200-3500 | Strong, Broad | Weak |
| N-H Stretch | Isoquinolinium -NH⁺ | 2500-3000 | Broad | Weak |
| C-H Stretch | Aromatic | 3000-3100 | Medium | Strong |
| C=C/C=N Stretch | Aromatic Rings | 1400-1650 | Strong | Strong |
| O-H Bend | Phenolic -OH | ~1350 | Medium | Weak |
| C-O Stretch | Phenolic C-O | 1200-1300 | Strong | Medium |
| C-Br Stretch | Bromo-substituent | 500-700 | Medium | Strong |
This table presents predicted data based on established vibrational spectroscopy principles for analogous compounds. libretexts.orgnih.govorgchemboulder.comlibretexts.orgoptica.org
The combination of HRMS and vibrational spectroscopy provides a comprehensive characterization of this compound, confirming its identity and offering deep insights into its molecular structure and bonding.
Applications As a Synthetic Building Block and Research Probe Excluding Clinical/safety
Precursor in the Synthesis of Complex Organic Molecules
As a synthetic intermediate, the compound offers multiple pathways for elaboration into more complex structures. The isoquinoline (B145761) core itself is a privileged scaffold found in numerous biologically active compounds. rsc.orgrsc.org The presence of the bromine atom at the C8 position provides a reliable site for introducing new carbon-carbon or carbon-heteroatom bonds, a critical step in building molecular complexity.
Isoquinoline alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activities. nih.gov The total synthesis of these complex molecules often relies on the strategic assembly of substituted isoquinoline precursors. A brominated isoquinoline, such as 8-bromoisoquinolin-7-ol (B2576703), is an ideal starting point for such endeavors. The bromine atom can be leveraged in palladium-catalyzed cross-coupling reactions—such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions—to append intricate side chains or to form key bonds that establish the core carbon skeleton of the target alkaloid. orgsyn.org This approach allows for the convergent and efficient construction of natural product analogs that would be difficult to access through other means.
The ability of 8-bromoisoquinolin-7-ol hydrobromide to participate in cross-coupling reactions makes it an exemplary precursor for the synthesis of novel and complex heterocyclic systems. The bromine atom serves as a versatile leaving group in these reactions, enabling the fusion or linkage of other aromatic or heterocyclic rings onto the isoquinoline framework. For instance, related bromoisoquinolines have been successfully employed in Buchwald-Hartwig amination reactions to synthesize carbazole-isoquinoline hybrids, demonstrating the power of this method to build elaborate polycyclic structures. acs.org
Below is a table representing common transition metal-catalyzed reactions applicable to the 8-bromo substituent for constructing new heterocyclic systems.
| Reaction Type | Catalyst/Ligand System (Typical) | Coupling Partner | Resulting Bond | Example Application |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Aryl/Heteroaryl Boronic Acid | C-C | Synthesis of biaryl and hetero-biaryl compounds. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | C-C (sp) | Introduction of alkynyl moieties. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or other phosphine (B1218219) ligands | Amine (Primary or Secondary) | C-N | Formation of N-aryl isoquinolines. acs.org |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane | C-C | Creation of complex carbon skeletons. |
Ligand or Catalyst Component in Transition Metal Catalysis
The inherent structural features of 8-bromoisoquinolin-7-ol—specifically the nitrogen atom of the ring and the adjacent hydroxyl group—allow it to function as a potential bidentate N,O-chelating ligand. Such ligands are of immense importance in coordination chemistry and transition metal catalysis, where they can create a stable coordination environment around a metal center and influence the catalytic activity and selectivity.
The isoquinoline scaffold is a component of highly successful chiral ligands used in asymmetric catalysis. A prominent example is QUINAP, an axially chiral P,N-ligand, the synthesis of which has been demonstrated starting from a hydroxyisoquinoline precursor. caltech.edu The hydroxyl group provides a crucial functional handle for the multi-step synthesis required to build the final ligand structure. caltech.edu
Furthermore, hydroxyisoquinoline derivatives themselves have been used directly in iridium-catalyzed asymmetric allylic amination reactions. researchgate.netnih.gov In these transformations, the hydroxyisoquinoline acts as a nucleophile, and its interaction with the chiral iridium catalyst enables the formation of chiral products with high enantioselectivity. nih.goved.ac.uk This demonstrates the potential of the 8-bromoisoquinolin-7-ol scaffold to be either elaborated into a sophisticated chiral ligand or used as a key component in a catalytic asymmetric system.
A common strategy to improve the utility and recyclability of homogeneous catalysts is to immobilize them on a solid support, such as a polymer resin or silica. The functional groups on 8-bromoisoquinolin-7-ol provide potential anchoring points for such immobilization. The hydroxyl group can be converted into an ether or ester linkage to connect the molecule to a support material. Alternatively, the bromine atom could be substituted via a cross-coupling reaction with a vinyl-functionalized molecule, which could then be polymerized. Once integrated into a catalytic complex, this tethered ligand would allow for the easy separation of the catalyst from the reaction products, facilitating catalyst recycling and cleaner reaction profiles.
Development of Fluorescence or Luminescent Probes
The isoquinolinol core is an intrinsically fluorescent scaffold, making it an attractive platform for the design of chemical probes. rsc.orgrsc.org Researchers have successfully designed and synthesized fluorescent probes based on (benzimidazolyl)isoquinolinol structures to study biological systems. rsc.orgrsc.orgacs.org The development of such tools is crucial for visualizing and understanding dynamic cellular processes. researchgate.net
The this compound structure offers two key features for probe development. First, the inherent fluorescence of the isoquinolinol ring can be fine-tuned by modifying the hydroxyl group or by substituting the bromine atom. These modifications can alter the electronic properties of the molecule, thereby shifting the excitation and emission wavelengths. Second, the bromine atom provides a reactive site for attaching a recognition moiety—a group designed to bind selectively to a specific analyte or biomolecule. The binding event would then trigger a change in the fluorescence signal (e.g., turning on, turning off, or shifting in color), allowing for the detection and quantification of the target.
Fundamental Biological Research Probes (Mechanism-focused, non-clinical)
The isoquinoline core is a privileged scaffold in medicinal chemistry and chemical biology, found in numerous biologically active natural products and synthetic compounds. semanticscholar.org This makes this compound an interesting starting point for the development of probes to investigate fundamental biological processes at a molecular level.
Isoquinoline and its derivatives have been shown to interact with a variety of enzymes, acting as inhibitors in many cases. wisdomlib.orgjapsonline.com The specific substitution pattern on the isoquinoline ring is crucial for determining the target enzyme and the potency of inhibition. For example, isoquinoline derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases. japsonline.comjapsonline.com
The 8-bromoisoquinolin-7-ol scaffold could be explored for its potential to inhibit specific enzymes. The hydroxyl and bromo substituents can participate in hydrogen bonding and halogen bonding interactions within an enzyme's active site, contributing to binding affinity and specificity. Quantitative Structure-Activity Relationship (QSAR) studies on related isoquinoline derivatives have demonstrated the importance of specific structural features for inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). researchgate.net
Understanding how small molecules bind to proteins is fundamental to drug discovery and chemical biology. Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are employed to characterize these interactions. The intrinsic fluorescence of the isoquinoline core in this compound can be a valuable tool for studying its binding to proteins. Changes in the fluorescence emission upon binding can provide information on binding affinity and the local environment of the binding site.
Studies on the interaction of isoquinoline alkaloids with proteins like serum albumins have revealed that binding is often driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. researchgate.net The 8-hydroxyquinoline (B1678124) moiety, in particular, has been shown to interact with proteins, with the binding mode being influenced by the specific isomer and pH. mdpi.com
A key challenge in chemical biology is the identification of the cellular targets of bioactive small molecules. Chemical probes derived from compounds like this compound can be instrumental in this process. By attaching a reactive group or a tag (e.g., a biotin (B1667282) or a clickable alkyne) to the core scaffold, researchers can create affinity-based probes for target identification.
The bromo- and hydroxyl- functionalities on 8-bromoisoquinolin-7-ol provide synthetic handles for the attachment of such tags. These probes can then be used in techniques like affinity chromatography or activity-based protein profiling to isolate and identify their protein binding partners from cell lysates. This approach has been successfully used with other heterocyclic scaffolds to de-convolute the mechanism of action of small molecules.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Patterns
The future exploration of 8-bromoisoquinolin-7-ol (B2576703) hydrobromide will likely focus on uncovering novel reactivity beyond its foundational transformations. The isoquinoline (B145761) skeleton itself is a privileged scaffold in medicinal chemistry, and developing new ways to functionalize it is of high interest. nih.gov
Key areas for investigation include:
C-H Functionalization: Modern synthetic methods increasingly target the direct activation of carbon-hydrogen (C-H) bonds, offering a more atom-economical approach to building molecular complexity. organic-chemistry.orgmdpi.com Research could focus on developing regioselective C-H activation protocols to introduce new substituents onto the carbocyclic or heterocyclic rings of the isoquinoline core, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. Future studies could explore the use of photoredox catalysis to engage the C-Br bond in novel couplings or to initiate radical-based transformations at other positions on the molecule, potentially leading to previously inaccessible derivatives.
Multi-component Reactions: Designing one-pot, multi-component reactions that utilize 8-bromoisoquinolin-7-ol hydrobromide as a key building block would enable the rapid assembly of complex molecular architectures. nih.govacs.org Such strategies are highly efficient and can generate diverse libraries of compounds for screening purposes. nih.gov
Development of Advanced Catalytic Systems for Its Transformations
To fully exploit the synthetic potential of this compound, the development of more advanced and efficient catalytic systems is crucial. While palladium-catalyzed cross-coupling reactions are standard for C-Br bond functionalization, future research will aim for greater precision, sustainability, and scope. nih.govacs.org
Emerging catalytic strategies include:
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less costly metals such as copper, nickel, or iron is a major goal in green chemistry. nih.gov Research will likely focus on developing robust copper- or nickel-based catalytic systems for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions involving the 8-bromo position. nih.gov
Enantioselective Catalysis: For applications where chirality is important, the development of catalytic systems that can induce asymmetry is a key objective. This could involve asymmetric transformations of the existing functional groups or the enantioselective introduction of new stereocenters, guided by chiral ligands complexed to the metal catalyst.
Dual Catalysis: Combining two distinct catalytic cycles in a single pot can enable complex transformations that are difficult to achieve in a stepwise fashion. Future work might explore dual-catalytic systems, for instance, merging photoredox catalysis with transition metal catalysis to forge new bonds under mild conditions.
Below is a table outlining potential catalytic developments for transforming this compound.
| Reaction Type | Potential Catalyst System | Rationale & Objective |
| C-H Arylation | [Cp*RhCl2]2 / AgSbF6 | Direct functionalization of the isoquinoline core without pre-activation, improving atom economy. mdpi.com |
| Suzuki Coupling | NiCl2(dppp) / dppp | Replacement of expensive palladium catalysts with earth-abundant nickel for C-Br bond arylation. |
| Buchwald-Hartwig Amination | CuI / L-proline | Use of inexpensive and benign copper for the introduction of nitrogen-based substituents. |
| Sonogashira Coupling | Pd(OAc)2 / SPhos / CuI | Efficient formation of C-C triple bonds, creating rigid linkers for materials science applications. |
Integration into Advanced Materials Science Research
The rigid, planar structure and inherent electronic properties of the isoquinoline ring system make it an attractive candidate for applications in materials science. numberanalytics.com Derivatives of this compound could serve as fundamental building blocks for a new generation of organic functional materials.
Potential research avenues include:
Organic Electronics: Isoquinoline derivatives have shown promise as emitters and charge-transport materials in Organic Light-Emitting Diodes (OLEDs). numberanalytics.comorganic-chemistry.org The bromine and hydroxyl groups on the scaffold provide convenient handles for polymerization or for tuning the electronic properties (e.g., HOMO/LUMO levels) through further substitution, potentially leading to novel materials for flexible displays and solid-state lighting. researchgate.net
Photochemistry and Sensing: The fluorescent properties of isoquinoline derivatives suggest their potential use as chemical sensors or fluorescent probes. mdpi.com Modifications to the 8-bromoisoquinolin-7-ol core could be designed to induce changes in fluorescence upon binding to specific analytes (e.g., metal ions, biomolecules), enabling their detection. The inherent photophysical properties of isoquinolines are a subject of ongoing study. mdpi.com
Organic Photovoltaics (OPV): The electron-rich nature of the isoquinoline system can be exploited in the design of donor or acceptor materials for OPV cells. The ability to systematically modify the structure via the bromo and hydroxyl groups would allow for fine-tuning of the material's absorption spectrum and energy levels to optimize device performance.
This table summarizes the potential applications in materials science.
| Application Area | Relevant Molecular Feature | Potential Research Focus |
| Organic Electronics (OLEDs) | Rigid, planar isoquinoline core. numberanalytics.comorganic-chemistry.org | Synthesis of polymers or oligomers via the C-Br bond for use as emissive or charge-transport layers. |
| Fluorescent Sensors | Inherent fluorescence of the isoquinoline scaffold. mdpi.com | Functionalization of the hydroxyl group to create receptors that modulate fluorescence upon analyte binding. |
| Organic Photovoltaics | Tunable electronic properties. researchgate.net | Creation of novel donor-acceptor molecules by coupling other aromatic systems at the 8-position. |
Interdisciplinary Approaches with Computational Chemistry and Artificial Intelligence for Design and Discovery
Future interdisciplinary approaches will likely involve:
Predictive Modeling of Reactivity: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the most likely sites for functionalization, and calculate the spectroscopic properties of novel derivatives before they are synthesized in the lab.
AI-Driven Molecular Design: Machine learning and generative AI models can be trained on vast chemical datasets to design new derivatives of 8-bromoisoquinolin-7-ol with optimized properties for specific applications. lifechemicals.comnih.gov For example, an AI could suggest modifications to maximize fluorescence quantum yield for an OLED application or to improve binding affinity for a biological target.
Automated Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient and cost-effective synthetic routes, including the reactions and catalysts needed. optibrium.com This can help chemists navigate the complex landscape of possible transformations for a multifunctional molecule like this compound.
| Technology | Application for this compound | Expected Outcome |
| Quantum Mechanics (DFT) | Calculation of reaction energy barriers for novel transformations. | Prioritization of promising synthetic routes for experimental validation. |
| Machine Learning | Prediction of ADME/Tox properties for new derivatives. | Early-stage filtering of potential drug candidates to reduce late-stage failures. lifechemicals.com |
| Generative AI | De novo design of molecules with desired electronic properties. | Accelerated discovery of new materials for OLEDs or OPVs with enhanced performance. nih.gov |
| AI Retrosynthesis | Proposing optimal synthetic pathways to complex derivatives. | Reduction in time and resources required for chemical synthesis. optibrium.com |
Q & A
Q. How can computational models predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using crystal structures of target proteins. Apply free-energy perturbation (FEP) to quantify binding affinity changes upon bromine substitution. Cross-validate with in vitro enzyme assays .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
Q. How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Optimize heat and mass transfer by transitioning from round-bottom flasks to jacketed reactors. Monitor reaction progress with in-line FTIR or Raman spectroscopy. Validate purity at each scale via identical analytical methods (HPLC, NMR) .
Ethical and Reporting Standards
Q. How should sex/gender dimensions be addressed in preclinical studies involving this compound?
Q. What criteria define rigorous peer review for manuscripts focusing on novel derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
